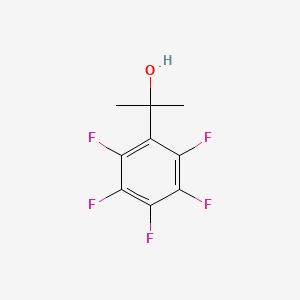

2-(Pentafluorophenyl)-2-propanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97018. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,3,4,5,6-pentafluorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5O/c1-9(2,15)3-4(10)6(12)8(14)7(13)5(3)11/h15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZQNFRUGHFDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C(=C(C(=C1F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294548 | |

| Record name | 2-(pentafluorophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

715-31-1 | |

| Record name | 715-31-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(pentafluorophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-(Pentafluorophenyl)-2-propanol: Properties, Synthesis, and Applications

Abstract

2-(Pentafluorophenyl)-2-propanol (CAS 715-31-1) is a fluorinated tertiary alcohol that stands at the intersection of robust chemical stability and versatile reactivity. The presence of the pentafluorophenyl (C₆F₅) group, a potent electron-withdrawing moiety, imparts unique physicochemical properties that distinguish it from its non-fluorinated analog, 2-phenyl-2-propanol. These properties, including enhanced acidity and modified lipophilicity, make it a valuable building block in medicinal chemistry, polymer science, and materials research. This guide provides a comprehensive overview of its core properties, outlines a logical synthetic pathway, details its characteristic reactivity, and presents standardized protocols for its analysis. The insights herein are designed to equip researchers with the foundational knowledge required to effectively utilize this compound in advanced research and development applications.

Introduction: The Significance of Fluorinated Building Blocks

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design and materials science. Fluorination can profoundly alter a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinities.[1] this compound is an exemplar of a valuable fluorinated building block, integrating a stable tertiary alcohol with a perfluorinated aromatic system. This unique combination provides a synthetic handle (the hydroxyl group) on a scaffold (the C₆F₅ ring) known for its unique electronic properties and its participation in specific, predictable chemical transformations. This technical guide serves as a detailed exploration of this compound's scientific profile, moving beyond catalog data to explain the causality behind its properties and potential.

Core Physicochemical Properties

The defining characteristics of this compound are dictated by the interplay between the bulky, electron-deficient aromatic ring and the tertiary alcohol. These properties are summarized in the table below and discussed in the subsequent sections.

| Property | Value | Source(s) |

| CAS Number | 715-31-1 | [2][3] |

| IUPAC Name | 2-(2,3,4,5,6-pentafluorophenyl)propan-2-ol | [] |

| Molecular Formula | C₉H₇F₅O | [2][] |

| Molecular Weight | 226.14 g/mol | [3][] |

| Appearance | White to off-white solid | [5] (by analogy) |

| Melting Point | 78-80 °C | [2] |

| Boiling Point | 74 °C @ 4 mmHg | [2] |

| Density | 1.429 g/cm³ | [] |

| Refractive Index | 1.4465 | [2] |

Thermal Properties: Melting and Boiling Points

The melting point of 78-80 °C is significantly higher than that of its non-fluorinated counterpart, 2-phenyl-2-propanol (approx. 30 °C)[5]. This elevation is attributable to stronger intermolecular forces, including dipole-dipole interactions induced by the highly polarized C-F bonds and potentially favorable crystal packing arrangements of the planar C₆F₅ rings. The reported boiling point of 74 °C is measured under reduced pressure (4 mmHg), indicating that the compound has a relatively high boiling point at atmospheric pressure, consistent with its solid nature at room temperature.[2]

Acidity and the Inductive Effect

Spectroscopic Characterization Profile

Accurate structural confirmation relies on a combination of spectroscopic techniques. The following sections describe the expected spectral features for this compound.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be remarkably simple.

-

A singlet integrating to 6 protons for the two equivalent methyl (CH₃) groups. The chemical shift would likely be downfield of typical alkyl groups due to the proximity of the electron-withdrawing aromatic ring.

-

A singlet integrating to 1 proton for the hydroxyl (OH) group. Its chemical shift can be variable and concentration-dependent, and the peak may be broadened by proton exchange.

-

-

¹⁹F NMR (Fluorine NMR): This is a critical technique for confirming the structure. The spectrum should display three distinct signals corresponding to the three unique fluorine environments on the C₆F₅ ring, typically in a 2:1:2 ratio.

-

One signal for the two ortho-fluorines (F-2, F-6).

-

One signal for the single para-fluorine (F-4).

-

One signal for the two meta-fluorines (F-3, F-5).

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups.

-

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol.

-

Sharp peaks in the 2850-3000 cm⁻¹ region corresponding to C-H stretching of the methyl groups.

-

Very strong, characteristic absorption bands typically between 1000-1300 cm⁻¹ due to C-F stretching vibrations.

-

Aromatic C=C stretching bands around 1500-1600 cm⁻¹.

-

Synthesis and Reactivity

Proposed Synthetic Pathway: Grignard Reaction

A robust and logical synthesis of this compound involves the Grignard reaction. This well-established method is analogous to the synthesis of its non-fluorinated counterpart, 2-phenyl-2-propanol, which is prepared by reacting phenylmagnesium bromide with acetone.[5] The proposed workflow starts with the formation of a pentafluorophenyl Grignard reagent from bromopentafluorobenzene, followed by nucleophilic addition to acetone.

Caption: Proposed Grignard synthesis workflow.

Core Reactivity Profile

The reactivity of this compound is twofold, centered on the hydroxyl group and the aromatic ring.

-

Reactions at the Hydroxyl Group: The tertiary alcohol can undergo standard transformations such as esterification and etherification. However, the nucleophilicity of the oxygen atom is attenuated by the electron-withdrawing C₆F₅ group, potentially requiring more forcing conditions or stronger electrophiles compared to non-fluorinated analogs.

-

Nucleophilic Aromatic Substitution (SNAr): The pentafluorophenyl ring is highly electron-deficient and is susceptible to SNAr reactions. Strong nucleophiles can displace the fluorine atom at the para-position, and to a lesser extent, the ortho-positions. This provides a powerful method for further functionalization of the molecule.

Caption: Core reactivity pathways of the molecule.

Applications in Research and Drug Development

The unique properties of this compound make it a strategic tool for medicinal chemists and materials scientists.

-

Scaffold for Drug Discovery: It serves as a rigid scaffold that can be used to orient other functional groups in three-dimensional space. The C₆F₅ group can participate in favorable "orthogonal multipolar" interactions with protein backbones, a non-classical binding interaction that can enhance ligand affinity.

-

Modulation of Physicochemical Properties: Incorporating this moiety into a lead compound can fine-tune its properties. The fluorinated ring generally increases lipophilicity, which can improve membrane permeability. It can also block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[1]

-

Precursor for Functional Polymers: The reactivity of the hydroxyl group and the aromatic ring allows this molecule to be used as a monomer or functionalizing agent for creating specialized polymers with high thermal stability and tailored surface properties, analogous to polymers derived from pentafluorophenyl acrylate.[7]

Experimental Protocols

The following protocols describe standard, self-validating procedures for the characterization of this compound.

Protocol: Melting Point Determination (Capillary Method)

-

Sample Preparation: Finely crush a small amount of the crystalline solid on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Measurement:

-

Heat rapidly to approximately 15-20 °C below the expected melting point (78 °C).

-

Reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two points is the melting range.

-

-

Validation: A sharp melting range (≤ 2 °C) is indicative of high purity.

Protocol: ¹H NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Dissolution: Cap the tube and invert several times to ensure complete dissolution. A brief period in an ultrasonic bath may be used if necessary.

-

Data Acquisition:

-

Insert the tube into the NMR spectrometer.

-

Acquire a standard ¹H spectrum.

-

Integrate the observed peaks to determine the relative proton ratios.

-

-

Interpretation:

-

Confirm the presence of a large singlet (6H) for the methyl groups and a smaller singlet (1H) for the hydroxyl proton.

-

Verify the absence of other signals, which would indicate impurities.

-

Conclusion

This compound is more than a simple fluorinated alcohol; it is a highly functionalized and strategic building block. Its well-defined physicochemical properties, governed by the potent electronic influence of the pentafluorophenyl ring, offer predictable control over molecular design. The dual reactivity of its hydroxyl group and aromatic ring provides synthetic chemists with multiple avenues for elaboration. For researchers in drug discovery and materials science, this compound represents a valuable tool for creating novel entities with enhanced stability, tailored lipophilicity, and unique binding capabilities.

References

-

ResearchGate. (2019). Synthesis of pentafluorophenyl(meth)acrylate polymers: New precursor polymers for the synthesis of multifunctional materials. Retrieved from [Link]

-

Wikipedia. (n.d.). Pentafluorophenol. Retrieved from [Link]

-

Fluorine Notes. (2019). Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]

-

MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

KOASAS. (n.d.). Development of functional polymer platform using reactive poly(pentafluorophenyl acrylate) as a precursor. Retrieved from [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. 715-31-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 5. 2-Phenyl-2-propanol - Wikipedia [en.wikipedia.org]

- 6. Pentafluorophenol - Wikipedia [en.wikipedia.org]

- 7. koasas.kaist.ac.kr [koasas.kaist.ac.kr]

2-(Pentafluorophenyl)-2-propanol CAS number and identifiers

An In-Depth Technical Guide to 2-(Pentafluorophenyl)-2-propanol: Synthesis, Characterization, and Research Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 715-31-1), a specialized fluorinated tertiary alcohol. While not a widely commercialized reagent, its structure presents significant potential for applications in medicinal chemistry, materials science, and as a probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This document details a robust synthetic protocol via Grignard reaction, provides an expert analysis of its expected spectroscopic characteristics for structural verification, and explores its potential utility for researchers in drug discovery and organic synthesis. The content is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring both technical accuracy and practical insight.

Core Compound Identifiers and Physicochemical Properties

This compound is a unique molecule combining a sterically hindered tertiary alcohol with a highly electron-deficient pentafluorophenyl ring. These features dictate its chemical reactivity and potential applications. The primary identifiers and known physical properties are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 715-31-1 | [1][2][] |

| IUPAC Name | 2-(2,3,4,5,6-pentafluorophenyl)propan-2-ol | [] |

| Molecular Formula | C₉H₇F₅O | [1][] |

| Molecular Weight | 226.14 g/mol | [1][] |

| Canonical SMILES | CC(C)(C1=C(C(=C(C(=C1F)F)F)F)F)O | [] |

| InChI Key | KGZQNFRUGHFDNR-UHFFFAOYSA-N | [] |

| Physical Form | Solid | [2] |

| Melting Point | 78-80 °C | [2][4] |

| Boiling Point | 74 °C (at 4 mmHg); 207.5 °C (at 760 mmHg) | [4] |

| Density | 1.429 g/cm³ | [] |

Synthesis Pathway: Grignard Reaction

The most logical and established method for synthesizing tertiary alcohols with distinct aryl and alkyl groups is the Grignard reaction.[5] For this compound, the synthesis involves the nucleophilic addition of a pentafluorophenyl Grignard reagent to an acetone electrophile. This approach is reliable and scalable for laboratory settings.

Causality of Experimental Design

The chosen pathway leverages the robust formation of the pentafluorophenyl Grignard reagent from bromopentafluorobenzene and magnesium.[6] The subsequent reaction with acetone is a classic C-C bond-forming reaction.[7]

-

Anhydrous Conditions: Grignard reagents are powerful bases and nucleophiles that react destructively with protic sources, including atmospheric water. Therefore, all glassware must be flame- or oven-dried, and all solvents must be anhydrous to ensure the reagent's formation and survival.

-

Ethereal Solvents: Solvents like diethyl ether or tetrahydrofuran (THF) are essential. Their lone pair electrons coordinate with the magnesium center of the Grignard reagent, stabilizing it in solution.[7]

-

Controlled Temperature: The initial formation of the Grignard reagent is exothermic. Cooling is necessary to prevent side reactions, such as Wurtz coupling.[6] The subsequent addition of acetone is also highly exothermic and is performed at 0 °C to prevent over-addition and ensure controlled reaction kinetics.

-

Aqueous Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. This weak acid is strong enough to protonate the intermediate magnesium alkoxide to yield the final alcohol but is gentle enough to avoid degradation of the product or unwanted side reactions with the electron-deficient aromatic ring.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Part A: Preparation of Pentafluorophenylmagnesium Bromide

-

Assemble a three-neck round-bottom flask, equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet, after flame-drying all glassware.

-

Add magnesium turnings (1.2 eq) to the flask.

-

Under a positive pressure of nitrogen, add anhydrous diethyl ether to cover the magnesium.

-

Add a solution of bromopentafluorobenzene (1.0 eq) in anhydrous diethyl ether to the dropping funnel. Add a small portion to the magnesium and wait for the reaction to initiate (indicated by turbidity and gentle reflux).

-

Once initiated, add the remaining bromopentafluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours until the majority of the magnesium has been consumed. The resulting dark brown-black solution is the Grignard reagent.

Part B: Reaction with Acetone

-

In a separate flame-dried flask under nitrogen, cool the prepared Grignard reagent solution to 0 °C using an ice-water bath.

-

Add a solution of anhydrous acetone (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

-

Add the acetone solution dropwise to the stirred Grignard reagent, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour.

Part C: Workup and Purification

-

Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Structural and Spectroscopic Characterization (Anticipated)

Definitive structural confirmation relies on a combination of spectroscopic methods. While a comprehensive public database of spectra for this specific compound is unavailable, its structure allows for a confident prediction of its key spectroscopic features.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple and highly informative.

-

Methyl Protons (CH₃): The six protons of the two equivalent methyl groups will appear as a single, sharp peak (a singlet) with an integration of 6H. Due to the proximity of the electron-withdrawing pentafluorophenyl ring, this signal is expected to be downfield from a typical tertiary alcohol like 2-phenyl-2-propanol (which appears around 1.6 ppm). A chemical shift in the range of 1.7-1.9 ppm is predicted.

-

Hydroxyl Proton (OH): The hydroxyl proton will appear as a broad singlet. Its chemical shift is highly dependent on concentration and solvent, but typically falls in the 2.0-4.0 ppm range. This peak can be confirmed by a D₂O shake, which will cause the signal to disappear due to proton-deuterium exchange.[8]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show distinct signals for the aliphatic and aromatic carbons.

-

Methyl Carbons (CH₃): A single resonance for the two equivalent methyl carbons, expected around 28-32 ppm .

-

Tertiary Carbon (C-OH): The carbinol carbon, directly attached to the oxygen and the aromatic ring, will appear further downfield, likely in the 70-75 ppm region.

-

Aromatic Carbons (C₆F₅): The five carbons of the pentafluorophenyl ring will be the most complex feature. Due to strong one-bond and two-bond coupling with fluorine (¹J-CF and ²J-CCF), these signals will appear as complex multiplets and may be significantly broadened or have reduced intensity in a standard proton-decoupled experiment.[9] The carbon directly attached to the propanol moiety (C-ipso) is a quaternary carbon with no attached fluorine and is expected around 120-125 ppm . The five fluorine-bearing carbons will appear further downfield in the 135-150 ppm range, split by C-F coupling.

¹⁹F NMR Spectroscopy

¹⁹F NMR is the most definitive technique for characterizing the pentafluorophenyl group. The high gyromagnetic ratio and 100% natural abundance of the ¹⁹F nucleus make it a highly sensitive probe.[10][11] The spectrum will show three distinct signals with an integration ratio of 2:1:2.

-

Ortho-Fluorines (F-2, F-6): Two equivalent fluorines adjacent to the substitution site. Expected as a multiplet (likely a triplet of doublets) around -140 to -145 ppm .

-

Para-Fluorine (F-4): One fluorine opposite the substitution site. Expected as a multiplet (likely a triplet) around -155 to -160 ppm .

-

Meta-Fluorines (F-3, F-5): Two equivalent fluorines. Expected as a multiplet (likely a triplet of doublets) around -163 to -167 ppm .

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry would likely show a molecular ion peak ([M]⁺) at m/z = 226. The most prominent peak (base peak) is anticipated to be the [M-CH₃]⁺ fragment at m/z = 211 , resulting from the loss of a methyl radical to form a stable tertiary benzylic carbocation. Other expected fragments include signals corresponding to [C₆F₅]⁺ (m/z = 167) and [C₃H₇O]⁺ (m/z = 59).

Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of key functional groups.

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ , characteristic of a hydrogen-bonded alcohol.[12]

-

C-H Stretch: Aliphatic C-H stretching absorptions just below 3000 cm⁻¹ .

-

C-F Stretch: Very strong, sharp absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹ , which are characteristic of the C-F bonds of the aromatic ring.

-

Aromatic C=C Stretch: Absorptions in the 1500-1650 cm⁻¹ region.

Potential Applications in Research and Drug Development

The unique structure of this compound makes it a valuable, albeit specialized, tool for chemical research.

¹⁹F NMR Probe and Standard

The use of ¹⁹F NMR is a powerful and growing technique in drug discovery for studying ligand-protein interactions and for in vivo imaging, as there is no endogenous fluorine signal in biological systems.[13][14][15]

-

Reference Standard: With three distinct and well-separated signals, this compound could serve as a useful internal or external standard for ¹⁹F NMR experiments, especially in non-polar to moderately polar organic solvents.

-

Fragment-Based Screening: As a small, fluorinated molecule (a "fragment"), it could be used in ligand-observed ¹⁹F NMR screening campaigns to identify binding to protein targets. Changes in the chemical shift or relaxation properties of its fluorine signals upon binding can indicate a positive hit.

Synthetic Intermediate in Medicinal Chemistry

The pentafluorophenyl group is a versatile handle in organic synthesis.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient C₆F₅ ring is susceptible to SNAr, typically at the para-position.[16] The tertiary alcohol moiety could be protected, followed by substitution with nucleophiles (e.g., thiols, amines) to generate more complex, functionalized building blocks for drug synthesis.

-

Precursor for Active Esters: While the tertiary alcohol itself is not ideal for direct esterification, the pentafluorophenyl group is the core of pentafluorophenyl (PFP) esters, which are highly effective activated esters for forming stable amide bonds in peptide synthesis and bioconjugation.[17][18] This molecule could be a precursor in synthetic routes leading to novel PFP-containing reagents.

-

Derivatization: The tertiary alcohol can be used as a handle for further reactions, such as conversion to an alkyl halide or use as a protecting group, providing a synthetic entry point to other α,α-dimethylpentafluorobenzyl derivatives.

Safety and Handling

A specific, verified Safety Data Sheet (SDS) for this compound (CAS 715-31-1) should be consulted before handling.[19] Based on analogous compounds, the following general precautions are advised:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Toxicity: Fluorinated organic compounds can have varying levels of toxicity. The specific toxicology of this compound is not well-documented. Treat as a potentially hazardous chemical.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically accessible and structurally intriguing molecule. While not a common reagent, its combination of a stable, highly fluorinated aromatic ring and a tertiary alcohol functional group provides significant opportunities for advanced applications. Its synthesis via a Grignard reaction is straightforward, and its structure can be unambiguously confirmed through a combination of standard spectroscopic techniques, with ¹⁹F NMR being particularly powerful. For researchers in drug discovery, it holds potential as a valuable fragment for ¹⁹F NMR screening and as a versatile building block for the synthesis of more complex fluorinated pharmaceutical intermediates. This guide provides the foundational knowledge for its synthesis, characterization, and strategic application in a modern research environment.

References

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

King-Pharm. 715-31-1 this compound. Available from: [Link]

-

NIST. 2,2,3,3,3-Pentafluoro-1-propanol. In: NIST Chemistry WebBook. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. This compound. Available from: [Link]

-

Yu JX, Kodibagkar VD, Mason RP. New frontiers and developing applications in ¹⁹F NMR. Magn Reson Imaging. 2013;31(4):487-500. Available from: [Link]

-

Yu JX, Kodibagkar VD, Cui W, Mason RP. ¹⁹F: a versatile reporter for non-invasive physiology and pharmacology using magnetic resonance. Curr Med Chem. 2005;12(7):819-48. Available from: [Link]

-

Reddit. ¹³C NMR of pentafluorophenyl group. 2013. Available from: [Link]

-

Melen RL. Applications of pentafluorophenyl boron reagents in the synthesis of heterocyclic and aromatic compounds. Chem Commun (Camb). 2014;50(10):1161-74. Available from: [Link]

-

Vasilev, N. R., et al. Fast ¹⁹F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. Anal. Chem. 2023;95(26):9735–9743. Available from: [Link]

-

Gee, C. T., et al. ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. RSC Chem. Biol. 2021;2(4):1312-1330. Available from: [Link]

-

Gee, C. T., et al. ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. PMC. 2021. Available from: [Link]

-

Organic Chemistry Portal. Pentafluorophenyl Esters: Highly Chemoselective Ketyl Precursors for the Synthesis of α,α-Dideuterio Alcohols Using SmI₂ and D₂O as a Deuterium Source. 2020. Available from: [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of propan-2-ol. Available from: [Link]

-

Baraznenok IL, Nenajdenko VG, Balenkova ES. Observations on the reactivity of pentafluorophenyl sulfonate esters. Chem Commun (Camb). 2005;(21):2727-8. Available from: [Link]

-

NIST. 2,2,3,3,3-Pentafluoro-1-propanol. In: NIST Chemistry WebBook. Available from: [Link]

-

SpectraBase. 2-Phenyl-2-propanol - Optional[¹H NMR] - Spectrum. Available from: [Link]

-

NIST. 2-(4-Fluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol. In: NIST Chemistry WebBook. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for Green Chemistry. 2013. Available from: [Link]

-

Doc Brown's Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum. Available from: [Link]

-

The Chemistry Tutor. HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol. 2022. Available from: [Link]

-

ResearchGate. Why ¹⁹F NMR of pentafluorophenol is different after the cleavage from the PPPFA polymer comparing to the pure pentafluorophenol reagent? 2019. Available from: [Link]

-

OChemPal. UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. 2020. Available from: [Link]

-

PubChem. Pentafluorophenol. Available from: [Link]

-

Doc Brown's Chemistry. mass spectrum of propan-2-ol. Available from: [Link]

-

CRIPS. A Review on Recent Advances in Flow Synthesis of Active Pharmaceutical Ingredients Using Grignard Reagents. 2022;16(5). Available from: [Link]

-

Doc Brown's Chemistry. infrared spectrum of propan-2-ol. Available from: [Link]

-

NIST. 2-Trifluoromethyl-2-propanol. In: NIST Chemistry WebBook. Available from: [Link]

-

ResearchGate. ¹H NMR spectra in the chemical shift region associated with propan-2-ol... 2019. Available from: [Link]

-

Restek. 2-Phenyl-2-propanol - EZGC Method Translator. Available from: [Link]

-

ResearchGate. Structure, Chemical Composition, And Reactivity Correlations during the In Situ Oxidation of 2-Propanol. 2012. Available from: [Link]

-

Wikipedia. Pentafluorophenyl esters. Available from: [Link]

-

ResearchGate. Synthesis of pentafluorophenyl(meth)acrylate polymers: New precursor polymers for the synthesis of multifunctional materials. 1993. Available from: [Link]

-

Preprints.org. A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. 2023. Available from: [Link]

-

ResearchGate. Tris(pentafluorophenyl)borane: leveraging history and emerging work to identify alternatives for organic electronic applications. 2020. Available from: [Link]

-

KOASAS. Development of functional polymer platform using reactive poly(pentafluorophenyl acrylate) as a precursor. 2021. Available from: [Link]

-

ResearchGate. Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy. 2018. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 715-31-1 this compound [chemsigma.com]

- 4. nbinno.com [nbinno.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. reddit.com [reddit.com]

- 10. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fast 19F Magic-Angle-Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 19F: a versatile reporter for non-invasive physiology and pharmacology using magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 15. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pentafluorophenyl Esters: Highly Chemoselective Ketyl Precursors for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O as a Deuterium Source [organic-chemistry.org]

- 18. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 19. matrixscientific.com [matrixscientific.com]

A Predictive Spectroscopic Guide to 2-(Pentafluorophenyl)-2-propanol for Advanced Research

This technical guide provides an in-depth analysis of the expected spectroscopic signature of 2-(pentafluorophenyl)-2-propanol (CAS 715-31-1). As comprehensive, publicly available experimental data for this specific molecule is limited, this document leverages foundational spectroscopic principles and comparative data from analogous structures—namely 2-phenyl-2-propanol and various pentafluorophenyl derivatives—to construct a robust, predictive framework. This approach is designed to empower researchers, scientists, and drug development professionals to identify, characterize, and utilize this compound with a high degree of confidence.

Introduction: The Structural Rationale

This compound is a tertiary alcohol characterized by two key structural motifs: a sterically hindered propan-2-ol group and a highly electronegative pentafluorophenyl ring. The interplay between the electron-donating tertiary alcohol moiety and the strongly electron-withdrawing aromatic system defines its chemical reactivity and provides a unique and definitive spectroscopic fingerprint. Accurate characterization is paramount for its application in fields such as medicinal chemistry, materials science, and as a synthetic intermediate. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the underlying principles that govern the spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this molecule. A multi-nuclear approach (¹H, ¹⁹F, ¹³C) is essential for full characterization.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data for this compound would involve the following steps:

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it is a common solvent that will readily dissolve the analyte and has a well-defined residual solvent peak.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting its chemical shift to 0.00 ppm. For ¹⁹F NMR, an external standard such as hexafluorobenzene (C₆F₆) or trichlorofluoromethane (CFCl₃) is often used, though modern instruments can perform a digital frequency lock to a known reference.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds to ensure quantitative integration.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. The wide spectral window for fluorine (~800 ppm) necessitates a large sweep width to ensure all signals are captured.[1]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the presence of a quaternary carbon and carbons bonded to fluorine, a longer acquisition time and a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio. A relaxation delay of 5-10 seconds is recommended.

-

Deuterium Exchange (¹H): To confirm the hydroxyl proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum. The signal corresponding to the -OH proton should disappear or significantly diminish.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be relatively simple, exhibiting two main signals.

-

Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups are expected to appear as a sharp singlet. Based on the spectrum of the non-fluorinated analog, 2-phenyl-2-propanol, which shows this signal around 1.6 ppm[2][3], a similar chemical shift is anticipated. The electron-withdrawing nature of the C₆F₅ ring may induce a slight downfield shift.

-

Hydroxyl Proton (-OH): The hydroxyl proton will appear as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent, but typically falls within the 1.5-3.0 ppm range for tertiary alcohols.[4] This peak will disappear upon the addition of D₂O, confirming its identity.[4]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is the most diagnostic technique for this molecule. The C₆F₅ group will give rise to three distinct signals corresponding to the ortho-, meta-, and para-fluorines, with an integration ratio of 2:2:1.

-

Chemical Shifts: The chemical shifts are sensitive to the electronic environment.[5] For pentafluorophenyl groups attached to an sp³ carbon, the typical ranges (relative to CFCl₃) are:

-

ortho-F (F-2, F-6): ~ -140 to -145 ppm

-

para-F (F-4): ~ -155 to -160 ppm

-

meta-F (F-3, F-5): ~ -162 to -165 ppm

-

-

Coupling Constants: Complex spin-spin coupling will be observed between the fluorine nuclei, which is a hallmark of pentafluorophenyl systems. The coupling constants are typically larger than in ¹H NMR.[1]

-

³Jortho-meta ≈ 20-22 Hz

-

⁴Jmeta-para ≈ 20-22 Hz

-

⁵Jortho-para ≈ 4-8 Hz

-

⁴Jortho-ortho' ≈ 0-3 Hz

-

³Jmeta-meta' ≈ 6-10 Hz

-

⁴Jortho-meta' ≈ 0-2 Hz

-

This results in each signal appearing as a complex multiplet. For instance, the para-fluorine signal often appears as a triplet due to coupling with the two meta-fluorines.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show the expected number of carbon environments. However, signals for carbons bonded to fluorine will be split into multiplets due to C-F coupling.

-

Aliphatic Carbons:

-

Methyl Carbons (-CH₃): A single peak around 28-32 ppm, based on 2-phenyl-2-propanol.

-

Quaternary Carbon (C-α): A weak signal expected around 75-80 ppm.

-

-

Aromatic Carbons (C₆F₅): Four distinct signals are expected for the fluorinated ring. Each signal will be split by coupling to fluorine atoms.

-

C-1 (ipso-carbon): This carbon, directly attached to the propanol group, will likely appear around 120-125 ppm as a triplet due to coupling with the two ortho-fluorines.

-

C-2, C-6 (ortho-carbons): Expected around 145-150 ppm. These signals will be complex multiplets due to large ¹JC-F coupling (~240-260 Hz) and smaller couplings to other fluorines.[6]

-

C-3, C-5 (meta-carbons): Expected around 138-142 ppm, also showing a large ¹JC-F coupling.[6]

-

C-4 (para-carbon): Expected around 140-145 ppm, with a large ¹JC-F coupling.

-

Predicted NMR Data Summary

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | -C(CH₃)₂ | 1.6 - 1.8 | Singlet (s) | N/A |

| -OH | 1.5 - 3.0 (variable) | Broad Singlet (br s) | N/A | |

| ¹⁹F | ortho-F | -140 to -145 | Multiplet (m) | ³JF-F, ⁴JF-F, ⁵JF-F |

| para-F | -155 to -160 | Triplet (t) or Multiplet (m) | ³JF-F, ⁴JF-F | |

| meta-F | -162 to -165 | Multiplet (m) | ³JF-F, ⁴JF-F | |

| ¹³C | -C (CH₃)₂ | 75 - 80 | Singlet (s) | N/A |

| -C(C H₃)₂ | 28 - 32 | Singlet (s) | N/A | |

| C-1 (ipso) | 120 - 125 | Triplet (t) | ²JC-F ≈ 20 Hz | |

| C-2,6 / C-3,5 / C-4 | 138 - 150 | Multiplets (m) | ¹JC-F ≈ 240-260 Hz |

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups. The spectrum is governed by the vibrational frequencies of the molecule's covalent bonds.

Experimental Protocol: IR Data Acquisition

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is ideal for liquid or solid samples, requiring minimal preparation.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the this compound sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Collection: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to achieve a good signal-to-noise ratio.

Predicted IR Spectrum Interpretation

The IR spectrum will be dominated by absorptions from the hydroxyl, alkyl, and fluoroaromatic groups.

-

O-H Stretch: A very strong and broad absorption band is expected in the region of 3600-3200 cm⁻¹. This broadening is a direct result of intermolecular hydrogen bonding between the alcohol molecules.[7][8]

-

C-H Stretch: Medium-to-strong absorptions between 3000-2850 cm⁻¹ will correspond to the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups.[9]

-

C=C Aromatic Stretch: Two to three sharp, medium-intensity bands are expected between 1650 cm⁻¹ and 1450 cm⁻¹ due to the C=C stretching vibrations within the pentafluorophenyl ring. A prominent band around 1520 cm⁻¹ is characteristic of fluorinated aromatic rings.[10]

-

C-O Stretch: A strong band between 1210-1100 cm⁻¹ is characteristic of a tertiary alcohol C-O stretching vibration.[11] This band's position helps distinguish it from primary or secondary alcohols.[11]

-

C-F Stretch: Very strong and characteristic absorption bands are expected in the 1300-1000 cm⁻¹ region, arising from the C-F stretching vibrations of the pentafluorophenyl ring. These are often the most intense peaks in the fingerprint region.[12]

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

| 3600 - 3200 | O-H Stretch (H-bonded) | Tertiary Alcohol | Strong, Broad |

| 3000 - 2850 | C-H Stretch | Methyl | Medium-Strong |

| 1650, ~1520, 1470 | C=C Stretch | Aromatic Ring | Medium, Sharp |

| 1210 - 1100 | C-O Stretch | Tertiary Alcohol | Strong |

| 1300 - 1000 | C-F Stretch | Fluoroaromatic | Very Strong |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, which aids in structural confirmation. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Experimental Protocol: MS Data Acquisition

-

Instrumentation: Use a Gas Chromatograph-Mass Spectrometer (GC-MS) for volatile samples or a direct insertion probe on a standalone mass spectrometer.

-

Ionization: Employ standard Electron Ionization (EI) at 70 eV. This high energy ensures fragmentation and produces a characteristic, library-searchable spectrum.

-

Analysis: Acquire data over a mass range of m/z 40-300 to ensure capture of the molecular ion and all significant fragments.

Predicted Mass Spectrum Interpretation

-

Molecular Ion (M⁺˙): The molecular ion peak should be observed at an m/z of 226.14, corresponding to the molecular weight of C₉H₇F₅O. Due to the stability of the aromatic ring, this peak is expected to be present, though its intensity may be moderate.

-

Alpha-Cleavage (α-cleavage): The most characteristic fragmentation for tertiary alcohols is the cleavage of a bond alpha to the oxygen atom.[13] Loss of a methyl radical (•CH₃, 15 Da) is highly favorable as it results in a stable, resonance-stabilized oxonium ion. This will produce a prominent peak at m/z 211 . This is often the base peak in the spectrum of tertiary benzylic alcohols like 2-phenyl-2-propanol.[14][15]

-

Dehydration: Loss of a neutral water molecule (H₂O, 18 Da) is another common fragmentation pathway for alcohols, leading to a peak at m/z 208 .[13]

-

Pentafluorophenyl Cation: Cleavage of the Cα-C(aryl) bond can lead to the formation of the pentafluorophenyl cation at m/z 167 or related fragments.

Predicted MS Data Summary

| m/z | Proposed Fragment | Identity | Comments |

| 226 | [C₉H₇F₅O]⁺˙ | Molecular Ion | Confirms molecular weight. |

| 211 | [C₈H₄F₅O]⁺ | [M - CH₃]⁺ | Highly probable, potentially the base peak due to α-cleavage. |

| 208 | [C₉H₅F₅]⁺˙ | [M - H₂O]⁺˙ | Common dehydration fragment. |

| 167 | [C₆F₅]⁺ | [Pentafluorophenyl]⁺ | Characteristic aromatic fragment. |

Conclusion

The structural elucidation of this compound is readily achievable through a synergistic application of NMR, IR, and Mass Spectrometry. This guide provides a detailed, predictive framework based on established scientific principles and data from closely related analogs. The key identifiers for this compound are:

-

¹H NMR: A simple spectrum with a singlet for the six equivalent methyl protons and a broad, D₂O-exchangeable singlet for the hydroxyl proton.

-

¹⁹F NMR: A complex but characteristic three-signal pattern (2:2:1 ratio) for the ortho, meta, and para fluorines with large F-F coupling constants.

-

¹³C NMR: Signals for the aliphatic carbons and four distinct, C-F coupled signals for the aromatic carbons.

-

IR: A strong, broad O-H stretch (3600-3200 cm⁻¹), a strong tertiary C-O stretch (1210-1100 cm⁻¹), and very strong C-F stretches (1300-1000 cm⁻¹).

-

MS: A molecular ion at m/z 226, with a dominant fragment at m/z 211 resulting from the loss of a methyl group.

By understanding these expected spectroscopic features and the robust protocols for their acquisition, researchers can proceed with the synthesis, purification, and application of this compound with a validated analytical foundation.

References

-

Miller, J. M., & Lanthier, G. F. (1971). Fragmentation and Rearrangement Processes in the Mass Spectra of Perhalogenoaromatic Compounds. Part IX. Pentafluorophenol and Pentafluorothiophenol Derivatives of Group IV. Canadian Journal of Chemistry, 49(22), 3772-3778. [Link]

-

Dale, A. J. (1971). Medium effects on the 19F chemical shifts and coupling constants of pentafluorophenol. Spectrochimica Acta Part A: Molecular Spectroscopy, 27(1), 81–92. [Link]

-

SpectraBase. (n.d.). 2-Phenyl-2-propanol 1H Nuclear Magnetic Resonance (NMR) Spectrum. Wiley. [Link]

-

Miller, J. M. (1970). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 346-351. [Link]

-

SpectraBase. (n.d.). Pentafluorobenzene 19F Nuclear Magnetic Resonance (NMR) Chemical Shifts. Wiley. [Link]

-

Edgar, M., et al. (2019). NMR Spectral Analysis of Second-Order 19F-19F, 19F-1H and 13C-19F Coupling Constants in Pentafluorobenzene and Tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Magnetic Resonance in Chemistry. [Link]

-

PubChem. (n.d.). 2-Phenyl-2-propanol. National Center for Biotechnology Information. [Link]

-

Restek. (n.d.). 2-Phenyl-2-propanol. EZGC Method Translator. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols. [Link]

-

NIST. (n.d.). Benzene, pentafluoro-. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). Pentafluorobenzene. National Center for Biotechnology Information. [Link]

-

Smith, B. C. (2017). Alcohols—The Rest of the Story. Spectroscopy Online. [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. [Link]

-

Wang, J., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. [Link]

-

LibreTexts. (2022). Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Fragmentation and Rearrangement Processes in the Mass Spectra of Perhalogenoaromatic Compounds. [Link]

-

Chegg. (2021). Analyze the 1H NMR of 2-phenyl-2-propanol. [Link]

-

MassBank. (2008). 2-phenyl-2-propanol. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031628). [Link]

-

Chegg. (2017). Pentafluorobenzene has an IR spectrum with a C-H. [Link]

-

SpectraBase. (n.d.). 2-Methyl-3-phenyl-2-propen-1-ol 1H Nuclear Magnetic Resonance (NMR) Chemical Shifts. Wiley. [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Wikipedia. (n.d.). 2-Phenyl-2-propanol. [Link]

-

PubChem. (n.d.). Pentafluoroiodobenzene. National Center for Biotechnology Information. [Link]

-

Chegg. (2017). Pentafluorobenzene has an IR spectrum with a CH stretching absorbance at 3050 cm. [Link]

-

NIST. (n.d.). Benzene, pentafluoro-. NIST Chemistry WebBook. [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. [Link]

-

NIST. (n.d.). 2-Phenylpropenal. NIST Chemistry WebBook. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

Joseph, J. T. (n.d.). Fluorine NMR. [Link]

-

Doc Brown's Chemistry. (n.d.). 2-methylpropan-2-ol... 1H proton nmr spectrum. [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

LibreTexts. (n.d.). 29.9 1H NMR Spectroscopy. [Link]

-

SpectraBase. (n.d.). 2-PHENYL-PROPAN-1,3-DIOL 13C Nuclear Magnetic Resonance (NMR) Chemical Shifts. Wiley. [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Pearson+. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here. [Link]

-

LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

SlidePlayer. (n.d.). The features of IR spectrum. [Link]

-

UCLA. (n.d.). IR Chart. [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols. [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-PHENYL-2-PROPANOL(617-94-7) 1H NMR spectrum [chemicalbook.com]

- 4. C4H10O (CH3)3COH 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Benzene, pentafluoro- [webbook.nist.gov]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. Pentafluorobenzene | C6HF5 | CID 9696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ez.restek.com [ez.restek.com]

- 15. massbank.eu [massbank.eu]

An In-depth Technical Guide on the Structure and Conformation of 2-(Pentafluorophenyl)-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry and materials science. The pentafluorophenyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's conformation, reactivity, and biological activity. This guide provides a comprehensive technical overview of the structure and conformational landscape of 2-(pentafluorophenyl)-2-propanol, a model tertiary benzylic alcohol. While a dedicated crystallographic or in-depth conformational study of this specific molecule is not extensively documented in publicly available literature, this guide synthesizes foundational principles from analogous fluorinated compounds to present a robust analysis. We will explore its synthesis, delve into the critical intramolecular interactions governing its three-dimensional structure, predict its spectroscopic characteristics, and discuss the broader implications for the design of novel pharmaceuticals and advanced materials.

Introduction: The Significance of Fluorinated Alcohols

Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond make it a favored element for modulating the properties of organic molecules.[1] In drug design, the introduction of fluorine can enhance metabolic stability, improve membrane permeability, and alter pKa, leading to more favorable pharmacokinetic and pharmacodynamic profiles.[2] this compound serves as an important scaffold for understanding the nuanced effects of a perfluorinated aromatic ring on the conformational behavior of a flexible side chain containing a hydroxyl group, a key functional group for biological interactions.

Molecular Structure and Synthesis

The fundamental structure of this compound consists of a pentafluorophenyl ring connected to a tertiary alcohol moiety.

| Property | Value |

| Chemical Formula | C₉H₇F₅O |

| Molecular Weight | 226.14 g/mol |

| CAS Number | 715-31-1 |

Retrosynthetic Analysis and Synthesis Protocol

A common and effective method for the synthesis of tertiary alcohols is the Grignard reaction.[3] The synthesis of this compound can be readily achieved by the reaction of a pentafluorophenyl Grignard reagent with acetone.

Experimental Protocol: Synthesis via Grignard Reaction

-

Preparation of Pentafluorophenylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. To this, add a solution of bromopentafluorobenzene in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise. The reaction is exothermic and may require initial heating to initiate. Once initiated, the reaction should be maintained at a gentle reflux.[4]

-

Reaction with Acetone: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of anhydrous acetone in the same solvent to the stirred Grignard reagent.[5] Maintain the temperature below 10 °C to control the exothermic reaction.

-

Workup: After the addition is complete, allow the reaction to stir at room temperature for an additional 30 minutes. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.

Conformational Analysis: The Role of Intramolecular Interactions

The conformational landscape of this compound is primarily dictated by the rotation around the C-C bond connecting the aromatic ring and the tertiary carbon of the propanol moiety. The presence of five fluorine atoms on the phenyl ring introduces a complex interplay of non-covalent interactions that stabilize certain conformations over others.

Key Intramolecular Interactions

Studies on related fluorinated benzyl alcohols have shown that the following interactions are crucial in determining conformational preferences:

-

Intramolecular Hydrogen Bonds (IMHBs):

-

OH···F: The hydroxyl proton can form a hydrogen bond with one of the ortho-fluorine atoms of the pentafluorophenyl ring. This interaction is expected to be a significant stabilizing factor for conformations where the hydroxyl group is in proximity to the ring.

-

CH···O and CH···F: Hydrogen atoms of the methyl groups can also participate in weaker hydrogen bonds with the oxygen of the hydroxyl group or the fluorine atoms on the ring.

-

These interactions are highly dependent on the dihedral angles around the C-C bond.

Predicted Conformational Preferences

Based on studies of analogous molecules, it is anticipated that the lowest energy conformations of this compound will be those that maximize attractive intramolecular interactions while minimizing steric repulsion. The orientation of the hydroxyl group relative to the pentafluorophenyl ring is a key determinant of stability. A conformation where the hydroxyl group is gauche to the ring, allowing for an OH···F hydrogen bond, is likely to be a low-energy state.

Computational Workflow for Conformational Analysis

A thorough understanding of the conformational landscape can be achieved through computational modeling.

-

Conformational Search: A systematic search of the potential energy surface can be performed using methods like molecular mechanics (e.g., with MMFF or OPLS force fields) or more advanced techniques like low-mode molecular dynamics.[6][7]

-

Quantum Mechanical Calculations: The geometries of the identified low-energy conformers should be optimized using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).[8]

-

Analysis of Non-Covalent Interactions: Techniques such as Atoms in Molecules (AIM), Natural Bond Orbital (NBO), and Non-Covalent Interaction (NCI) analysis can be employed to quantify and visualize the intramolecular hydrogen bonds and other stabilizing interactions.

Spectroscopic Characterization

The structure of this compound can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet for the two equivalent methyl groups (integrating to 6H) and a singlet for the hydroxyl proton (integrating to 1H) are anticipated. The chemical shift of the hydroxyl proton will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR will show signals for the two equivalent methyl carbons, the tertiary carbon bearing the hydroxyl group, and the carbons of the pentafluorophenyl ring. The carbons attached to fluorine will exhibit characteristic C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will be more complex due to F-F coupling. It will likely show three distinct signals for the ortho, meta, and para fluorine atoms, with characteristic coupling patterns.[9][10] The chemical shifts and coupling constants are highly sensitive to the electronic environment and can provide valuable information about the conformation.[11]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. The presence of intramolecular hydrogen bonding may result in a sharper, lower frequency band in this region. Strong absorptions corresponding to C-F stretching vibrations will be observed in the fingerprint region (typically 1100-1400 cm⁻¹).

Implications for Drug Development and Materials Science

The conformational rigidity or flexibility of a molecule is a critical factor in its ability to bind to a biological target.[12] The pentafluorophenyl group can act as a "conformational lock" by promoting specific intramolecular interactions. Understanding the conformational preferences of this compound provides insights into how this motif can be used to design molecules with specific three-dimensional shapes for optimal target engagement.

In materials science, the highly polarized nature of the C-F bonds and the potential for hydrogen bonding make fluorinated compounds like this interesting building blocks for crystal engineering and the development of materials with specific properties, such as liquid crystals and polymers.

Conclusion

References

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Grignard Reaction with Acetone. (2016, December 13). YouTube. Retrieved from [Link]

- Hollingworth, C., & Gouverneur, V. (2015). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.

-

Jadhav, P., Kumar, R., & Singh, B. P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100985. [Link]

-

Melnykov, K. P., & Grygorenko, O. O. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery, 1–16. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020). Chemical Science, 11(23), 5969–5979. [Link]

-

X-Ray crystal structures of a) 6 and b) 3.[13] Solvent molecules,... (n.d.). ResearchGate. Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

The X-ray structure of alcohol 13 (crystallographer's numbering). (n.d.). ResearchGate. Retrieved from [Link]

-

19F-centred NMR analysis of mono-fluorinated compounds. (2022). Physical Chemistry Chemical Physics, 24(13), 7763–7774. [Link]

-

UCF CHM2210 - Chapter 12.8 - Skill5.2 Retrosynthesis involving Grignard Reactions. (2025, October 31). YouTube. Retrieved from [Link]

-

Chen, I. J., & Foloppe, N. (2013). Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery. Bioorganic & Medicinal Chemistry, 21(24), 7898–7920. [Link]

-

Satcharoen, V., & Toste, F. D. (2012). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™. Journal of the American Chemical Society, 134(42), 17408–17411. [Link]

-

Ultrafast 19F MAS NMR 090222 revised. (n.d.). Retrieved from [Link]

-

Ting, A. Y., et al. (2025). Computational design of conformation-biasing mutations to alter protein functions. bioRxiv. [Link]

-

Do, Q. T., et al. (2019). Conformational Sampling of Macrocyclic Drugs in Different Environments: Can We Find the Relevant Conformations?. Journal of Chemical Information and Modeling, 59(1), 385–397. [Link]

-

Research Article - (NIPER) SAS Nagar. (n.d.). Retrieved from [Link]

-

Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. (2014). Synlett, 25(19), 2735-2738. [Link]

-

Hospital, A., Goñi, J. R., Orozco, M., & Gelpí, J. L. (2015). Computational methods for exploring protein conformations. IRB Barcelona, 1–18. [Link]

-

Guss, J. M. (2008). The role of crystallography in drug design. Clinical and Experimental Pharmacology and Physiology, 35(7), 743–746. [Link]

-

x Ray crystallography. (2000). Journal of Medical Genetics, 37(11), 809–816. [Link]

-

Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. (2023). Molecules, 28(14), 5485. [Link]

-

Exploring Fluorine Chemistry in Drug Design: The Role of Boc-(R)-3-amino-3-(3-fluorophenyl)propionic Acid. (2025, September 12). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. youtube.com [youtube.com]

- 6. Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computational methods for exploring protein conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. Computational design of conformation-biasing mutations to alter protein functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

A Technical Guide to the Solubility of 2-(Pentafluorophenyl)-2-propanol in Common Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 2-(pentafluorophenyl)-2-propanol, a key fluorinated building block in contemporary chemical research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who utilize this compound and require a thorough understanding of its behavior in various solvent systems.

Executive Summary

This compound is a tertiary alcohol bearing a highly electronegative pentafluorophenyl group. This unique molecular architecture imparts a distinct polarity and a strong propensity for hydrogen bonding, which are the primary determinants of its solubility. While precise quantitative solubility data is not extensively published, this guide synthesizes the theoretical principles of solubility, inferred data from analogous compounds, and established experimental protocols to provide a robust framework for its practical application. The compound is anticipated to exhibit high solubility in polar aprotic and polar protic solvents, with limited solubility in nonpolar media. This guide offers a detailed methodology for the experimental determination of its solubility to empower researchers to ascertain precise values for their specific applications.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| CAS Number | 715-31-1 | [1] |

| Molecular Formula | C₉H₇F₅O | [1] |

| Molecular Weight | 226.14 g/mol | [1] |

| Melting Point | 78-80 °C | [2] |

| Appearance | White to off-white solid | Inferred |

| Polarity | High | Inferred |

| Hydrogen Bond Donor | Yes (hydroxyl group) | Inferred |

| Hydrogen Bond Acceptor | Yes (hydroxyl oxygen and fluorine atoms) | Inferred |

The presence of a hydroxyl (-OH) group makes this compound a hydrogen bond donor. The highly electronegative fluorine atoms on the phenyl ring and the oxygen of the hydroxyl group also allow it to act as a hydrogen bond acceptor. This dual character is a critical factor in its interaction with various solvents.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

The Role of Polarity

The significant dipole moment arising from the five fluorine atoms and the hydroxyl group renders this compound a highly polar molecule. Consequently, it is expected to be most soluble in polar solvents that can engage in dipole-dipole interactions.

Hydrogen Bonding

The ability of this compound to both donate and accept hydrogen bonds is a dominant factor in its solubility profile. Solvents that are strong hydrogen bond acceptors, such as ethers, ketones, and sulfoxides, are predicted to be excellent solvents for this compound. Polar protic solvents, like alcohols, which can also act as hydrogen bond donors and acceptors, are also expected to be effective.

The Influence of the Pentafluorophenyl Group

The bulky and electron-withdrawing pentafluorophenyl group influences solubility in several ways. It enhances the acidity of the hydroxyl proton, making it a stronger hydrogen bond donor. Additionally, aryl-perfluoroaryl π-π stacking interactions can play a role in the solid-state packing of the molecule and its interaction with aromatic solvents.

Inferred Solubility Profile

Based on the theoretical principles outlined above and data from structurally similar fluorinated alcohols, the following qualitative solubility profile for this compound in common organic solvents is proposed:

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Highly Soluble | Strong hydrogen bonding (donor and acceptor) and high polarity. |

| Ethanol | Polar Protic | Highly Soluble | Strong hydrogen bonding and high polarity. |

| Isopropanol | Polar Protic | Soluble | Good hydrogen bonding and polarity.[3] |

| Acetone | Polar Aprotic | Highly Soluble | Strong hydrogen bond acceptor and high polarity. |

| Ethyl Acetate | Polar Aprotic | Soluble | Good hydrogen bond acceptor and moderate polarity. |

| Dichloromethane | Polar Aprotic | Moderately Soluble | Moderate polarity, limited hydrogen bonding capability. |

| Chloroform | Polar Aprotic | Moderately Soluble | Moderate polarity, can act as a weak hydrogen bond donor. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | High polarity and strong hydrogen bond acceptor.[4][5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | High polarity and very strong hydrogen bond acceptor. |

| Toluene | Nonpolar | Sparingly Soluble | Low polarity; potential for weak π-π interactions. |

| Hexane | Nonpolar | Insoluble | Very low polarity and lack of hydrogen bonding.[6][7] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: Figure 1. Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis and Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample of the saturated solution under the same conditions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Molecular Interactions and Solubility: A Visual Representation

The interplay of intermolecular forces dictates the solubility of this compound in different solvent classes.

Caption: Figure 2. Molecular interactions governing solubility.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Fire Safety: While the compound is a solid, it is combustible. Keep away from heat, sparks, and open flames. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.

-

Toxicology: The toxicological properties have not been fully investigated. Similar fluorinated compounds can be irritating to the respiratory system and skin. Handle with care to minimize exposure. In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

This compound is a polar, hydrogen-bonding solid that is expected to be highly soluble in polar organic solvents and poorly soluble in nonpolar solvents. This guide provides a comprehensive theoretical basis for understanding its solubility, a detailed experimental protocol for its quantitative determination, and essential safety information. The insights and methodologies presented herein are intended to facilitate the effective use of this important fluorinated compound in research and development.

References

-

Material Safety Data Sheet for 2-Propanol. (2013). Avantor Performance Materials, Inc. Link

-